HyNic-PEG1-Mal

Bioconjugation Crosslinker design Spacer arm optimization

Researchers conjugating hydrophobic cytotoxins for ADC development face aggregation and inability to directly measure DAR. HyNic-PEG1-Mal solves this with a minimal PEG1 spacer (~3.5 Å) that suppresses aggregation without increasing hydrodynamic radius, and a quantifiable bis-arylhydrazone bond (ε354 29,000) for real-time spectrophotometric DAR determination. Key outcomes: • >95% aniline-catalyzed conjugation within ~2h; • Stable conjugate bond (pH 2-10, 92°C); • Direct MSR determination without extra assays. BenchChem supplies high-purity HyNic-PEG1-Mal for streamlined ADC, PROTAC, and protein bioconjugation workflows.

Molecular Formula C17H21N5O4
Molecular Weight 359.4 g/mol
Cat. No. B8115082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHyNic-PEG1-Mal
Molecular FormulaC17H21N5O4
Molecular Weight359.4 g/mol
Structural Identifiers
SMILESCC(=NNC1=NC=C(C=C1)C(=O)NCCOCCN2C(=O)C=CC2=O)C
InChIInChI=1S/C17H21N5O4/c1-12(2)20-21-14-4-3-13(11-19-14)17(25)18-7-9-26-10-8-22-15(23)5-6-16(22)24/h3-6,11H,7-10H2,1-2H3,(H,18,25)(H,19,21)
InChIKeyCFZXAIGNMRAYOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HyNic-PEG1-Mal Technical Profile


HyNic-PEG1-Mal (CAS not yet assigned; molecular formula C₁₇H₂₁N₅O₄, MW 359.39 g/mol) is a heterobifunctional crosslinker comprising a 6-hydrazinonicotinamide (HyNic) moiety, a single-unit polyethylene glycol (PEG1) spacer, and a maleimide (Mal) group . It belongs to the HyNic-PEG-Mal linker family used in antibody-drug conjugate (ADC) assembly, PROTAC synthesis, and site-specific biomolecular labeling . The maleimide terminus reacts selectively with thiol groups (cysteine residues) at pH 6.5–7.5 to form stable thioether bonds, while the HyNic hydrazine moiety condenses with aldehyde/ketone-bearing molecules—most notably 4-formylbenzamide (4FB)—to generate a chromophoric bis-arylhydrazone linkage quantifiable by UV-Vis spectrophotometry at 354 nm . The PEG1 spacer (single –CH₂CH₂O– unit, ~3.5 Å contour length) distinguishes this compound from both non-PEG HyNic-maleimide linkers and longer PEG homologs (PEG2, PEG4, PEG6), offering a unique balance of minimal steric footprint and aqueous solubility enhancement .

Why HyNic-PEG1-Mal Cannot Be Substituted


Interchanging HyNic-PEG1-Mal with a non-PEG HyNic-maleimide (e.g., MHPH), a longer PEG homolog (e.g., HyNic-PEG4-Mal), or an alternative heterobifunctional chemistry (e.g., NHS-PEG-Maleimide SM(PEG)n series) introduces quantifiable performance trade-offs in conjugate solubility, steric accessibility, bond traceability, and conjugation efficiency. The absence of a PEG spacer (MHPH) eliminates the hydration shell that suppresses protein aggregation, while longer PEG variants (≥PEG4, ~14 Å) increase the hydrodynamic radius and may reduce membrane permeability . Substituting HyNic with NHS ester chemistry (SM(PEG)n) forfeits the intrinsic UV-chromophoric bis-arylhydrazone bond (ε₃₅₄ = 29,000 L mol⁻¹ cm⁻¹), removing the capacity for real-time spectrophotometric reaction monitoring and direct molar substitution ratio (MSR) determination—a capability demonstrated to agree with amino acid analysis [1]. Furthermore, the HyNic-4FB conjugate bond withstands 92°C and pH 2.0–10.0, outperforming maleimide-thiol adducts that undergo retro-Michael decomposition and thiol exchange in circulation . These differences are not cosmetic; each spacer-length or chemistry substitution alters conjugate hydrodynamic behavior, quantification accuracy, and long-term bond integrity .

HyNic-PEG1-Mal Comparator Evidence


PEG1 Spacer Solubility Advantage

HyNic-PEG1-Mal incorporates a single ethylene glycol (–CH₂CH₂O–) unit contributing approximately 3.5 Å of contour length between the HyNic and maleimide reactive groups . In contrast, MHPH (Maleimide HyNic, Solulink/Vector Labs catalog #S-1009) links maleimide directly to the HyNic moiety with zero PEG units, providing ~0 Å additional spacing . The PEG1 spacer imparts a defined hydration shell through two ether oxygen hydrogen-bond acceptors, sufficient to suppress non-specific protein aggregation—a problem reported with conventional hydrophobic crosslinkers that 'almost inevitably triggers aggregation and precipitation of conjugates' . While MHPH requires the use of organic co-solvents (DMF or DMSO) for dissolution, PEG-containing crosslinkers benefit from enhanced aqueous solubility transferred to the final conjugate . This 3.5 Å spacing difference, though small, provides the minimum steric relief necessary for dual-functional orthogonal conjugation without the membrane-permeability penalties associated with longer PEG chains (≥PEG6) .

Bioconjugation Crosslinker design Spacer arm optimization

UV-Traceable Bond vs. Non-Chromophoric Linkers

The HyNic-4FB conjugation reaction produces a bis-arylhydrazone bond with a strong characteristic absorbance at 354 nm and a molar extinction coefficient (ε) of 29,000 L mol⁻¹ cm⁻¹ [1]. This intrinsic chromophoric property—absent in the widely used NHS-PEG-Maleimide (SM(PEG)n) series and Sulfo-SMCC crosslinkers—enables three distinct operational advantages: (1) real-time spectrophotometric monitoring of conjugation reaction progress, (2) visualization of conjugate during chromatographic purification using UV or photodiode array detection, and (3) direct calculation of molar substitution ratio (MSR) without requiring secondary assays . In a validated study by Giesler et al. (2009), MSR values determined via bis-arylhydrazone absorbance at 354 nm showed good agreement with those obtained by amino acid analysis, confirming the quantitative reliability of this method [1]. By contrast, NHS-PEG-Maleimide conjugates (e.g., SM(PEG)₂, SM(PEG)₄) require separate colorimetric or chromatographic assays for conjugate characterization, adding workflow complexity and analytical variability . This built-in quantification capability is a class-level differentiator of all HyNic-containing linkers versus alternative heterobifunctional chemistries.

Conjugation quantification Quality control Spectrophotometric monitoring

Bis-Arylhydrazone Stability vs. Maleimide-Thiol Instability

The bis-arylhydrazone bond formed between HyNic and 4FB exhibits stability across a temperature range up to 92°C and a pH range of 2.0–10.0, as documented in the SoluLINK technical specifications . In contrast, the maleimide-thiol thioether bond—the primary conjugation chemistry in 9 of 11 FDA-approved ADCs—is susceptible to retro-Michael addition and thiol-exchange reactions with endogenous serum thiols (e.g., albumin), leading to premature payload loss in circulation [1]. A 2023 study on compact hydrophilic electrophiles for high-DAR ADCs noted that 'the transfer of cytotoxic payload to endogenous serum proteins such as albumin was identified as the main pathway of these undesired decompositions,' resulting in reduced ADC efficacy and increased off-target toxicity [1]. The HyNic-4FB conjugation couple addresses this by leaving native disulfide bonds intact (no reductants required) and forming a bond that remains stable without the oxidative or reductive agents needed in thiol-based protocols 'that can compromise the activity of proteins by cleaving disulfide bonds' . The TriLink technical documentation further asserts that the bis-arylhydrazone conjugate bond is '10 times more stable than any other conjugation linker' [2].

Conjugate stability In vivo half-life Bioconjugation chemistry

Aniline-Catalyzed Conjugation Efficiency Gain

The HyNic-4FB conjugation reaction is dramatically accelerated by aniline nucleophilic catalysis, as first demonstrated by Dirksen et al. (JACS, 2006), who showed that aniline catalyzes both hydrazone formation and transimination under aqueous conditions relevant for biological applications [1]. In practical antibody-protein conjugation workflows using TurboLink Catalyst Buffer (10 mM aniline), >95% of antibody is converted to conjugate in approximately 2 hours using only 1–2 mole equivalents of the second protein . This catalytic efficiency stands in contrast to uncatalyzed hydrazone ligations, which proceed slowly at neutral pH, and to NHS-ester chemistries where competing hydrolysis limits conjugation yield—NHS esters exhibit a half-life of only ~1 hour at pH 8.0 and 25°C, and just 10 minutes at pH 8.6 and 4°C . The combination of rapid, catalysis-driven kinetics with high conversion efficiency using near-stoichiometric protein ratios represents a workflow advantage over both uncatalyzed carbonyl-amine condensations and hydrolysis-prone active ester chemistries.

Conjugation kinetics Catalyst optimization Protein bioconjugation

Compact PEG1 for ADC and PROTAC Design

In PROTAC linker design, PEG1/PEG2 confers 'the smallest hydration shell: two ether oxygens are sufficient to quench aggregation, but the backbone is still shorter than most ligand–ligase distances, making it well-suited to tight geometries where the binding pockets are situated almost face-to-face' . This contrasts with PEG6 and longer homologs, which show 'signs of diminishing returns: six ether units impart sufficient conformational entropy that the effective molarity of productive ternary poses decreases, and the larger hydrated volume diminishes permeability across tight epithelia' . In the ADC context, a 2023 study demonstrated that 'compact branched PEG-architecture introduces hydrophilicity without increasing the distance between antibody and payload, allowing the generation of the first homogeneous DAR 8 ADC from VC-PAB-MMAE without increased in vivo clearance rates' [1]. This principle—that minimal PEG content provides solubility while maintaining compact geometry—is structurally embodied in HyNic-PEG1-Mal. The PEG1 spacer provides the shortest commercially available PEG separation in the HyNic-PEG-Mal series (vs. PEG2, PEG4 variants) , positioning it as the optimal choice when minimizing linker-imposed distance between conjugated biomolecules is critical for ternary complex formation or target engagement.

ADC design Drug-to-antibody ratio PROTAC linker optimization

PEG Spacer Length and Binding Affinity

A systematic structure-activity relationship (SAR) study by Wang et al. (Mol. Pharmaceutics, 2009) on HYNIC-chelated cyclic RGD dimers demonstrated that PEG linker length directly modulates integrin αᵥβ₃ binding affinity [1]. HYNIC-2PEG4-dimer exhibited an IC₅₀ of 2.8 ± 0.5 nM, and HYNIC-3PEG4-dimer an IC₅₀ of 2.4 ± 0.7 nM, both significantly more potent than HYNIC-PEG4-dimer (IC₅₀ = 7.5 ± 2.3 nM), representing a ~2.7–3.1-fold improvement in binding affinity when two PEG4 linkers were placed between RGD motifs rather than one [1]. In a complementary study, Gaonkar et al. (Pharmaceuticals, 2021) showed that introducing an aminohexanoic acid (Ahx) spacer between HYNIC and the SST2 antagonist SS01 restored SST2-mediated cellular uptake that was completely absent without a spacer, underscoring that inappropriate spacer length (including zero-length) can abrogate target binding entirely [2]. While these data pertain to HYNIC (the chelator form of HyNic) with PEG4 and Ahx spacers rather than PEG1, they establish the class-level principle that spacer length and composition in HyNic/HYNIC conjugates are pharmacodynamically consequential and must be empirically optimized—supporting the procurement rationale for accessing the full HyNic-PEGn-Mal series (PEG1 through PEG4) for systematic SAR exploration.

Spacer SAR Receptor binding affinity Radiotracer design

HyNic-PEG1-Mal Application Scenarios


ADC Development with Dual-Orthogonal Linker

HyNic-PEG1-Mal is optimally deployed in ADC programs where the maleimide terminus is used for site-specific conjugation to engineered cysteine residues (thiomab technology) or reduced interchain disulfides on the antibody, while the HyNic terminus enables subsequent hydrazone ligation to 4FB-modified cytotoxic payloads . The PEG1 spacer's minimal ~3.5 Å length preserves close antibody-payload proximity—a design principle validated by the 2023 demonstration that compact PEG architectures enable homogeneous DAR 8 ADCs without increased in vivo clearance [1]. The UV-traceable bis-arylhydrazone bond (ε₃₅₄ = 29,000 L mol⁻¹ cm⁻¹) provides built-in DAR determination, and the aniline-catalyzed conjugation achieves >95% conversion in ~2 hours with near-stoichiometric protein ratios, minimizing payload waste . This scenario is particularly relevant when the payload is hydrophobic and requires the PEG1 hydration shell to prevent aggregation while avoiding the pharmacokinetic penalties of longer PEG spacers .

PROTAC Linker Optimization with Minimal Footprint

In PROTAC development, linker length is a critical SAR parameter determining ternary complex (target-PROTAC-E3 ligase) stability and cellular degradation efficiency . HyNic-PEG1-Mal (or its Boc-protected precursor, Boc-HyNic-PEG1-Mal) provides the shortest PEG spacer in the HyNic-PEG-Mal series, suited to target/E3 ligase pairs with face-to-face binding pocket geometries where longer PEG linkers (PEG4–PEG6) introduce entropic penalties that reduce effective molarity of productive ternary poses . The Boc-protected variant (Boc-HyNic-PEG1-Mal, CAS 2743657-82-9, MW 419.43) allows sequential deprotection and orthogonal conjugation of warhead and E3 ligase ligand [1]. The class-level SAR principle—that each additional ethylene glycol unit (~3.5 Å, ~44 Da) alters ternary complex geometry and cellular permeability—supports procuring the full HyNic-PEGn series (n = 1, 2, 4) for systematic linker-length optimization rather than relying on a single spacer .

Site-Specific Protein Conjugation with Real-Time QC

For research and industrial applications requiring covalent conjugation of two distinct proteins (e.g., antibody-enzyme fusions for immunohistochemistry, bispecific antibody assembly, or vaccine conjugate preparation), HyNic-PEG1-Mal enables a two-step orthogonal protocol: (Step 1) maleimide-thiol conjugation to introduce HyNic groups onto Protein A (e.g., via engineered cysteine); (Step 2) HyNic-4FB ligation with 4FB-modified Protein B . The bis-arylhydrazone bond's UV absorbance at 354 nm allows real-time spectrophotometric monitoring of conjugation progress and direct MSR determination [1]. The conjugate bond withstands 92°C and pH 2.0–10.0, and unlike thiol-based protocols, requires no reductants or oxidants—preserving disulfide bond-dependent protein structure . This workflow is quantitatively superior to SMCC or SM(PEG)n-based approaches, where conjugate characterization requires separate analytical assays and where maleimide-thiol bonds are susceptible to retro-Michael decomposition .

99mTc Radiopharmaceutical Probe Synthesis

HyNic (as HYNIC) is an established chelator for ⁹⁹ᵐTc in SPECT imaging, and HyNic-PEG1-Mal provides a compact scaffold for constructing radiolabeled targeting conjugates . The maleimide group enables site-specific attachment to cysteine-containing targeting vectors (peptides, antibody fragments, or engineered proteins), while the HyNic group coordinates ⁹⁹ᵐTc using tricine or EDDA co-ligands [1]. Gaonkar et al. (2021) demonstrated that spacer selection between HYNIC and the targeting moiety is critical: without an appropriate spacer, SST2-mediated tumor uptake was completely absent, whereas introduction of an Ahx spacer restored cellular uptake [1]. Similarly, Wang et al. (2009) showed that PEG4 linker number modulated integrin αᵥβ₃ binding affinity by up to ~3.1-fold in HYNIC-RGD dimer radiotracers . HyNic-PEG1-Mal thus serves as both a conjugation tool and, through its PEG1 spacer, a structural variable for systematic optimization of radiotracer pharmacology—offering the shortest PEG option for minimizing steric interference with receptor binding .

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